molecular formula C10H4ClF3INO B1422761 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline CAS No. 254435-44-4

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline

Cat. No.: B1422761
CAS No.: 254435-44-4
M. Wt: 373.5 g/mol
InChI Key: IDSJADKDISAJNU-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chloro, iodo, and trifluoromethoxy groups in this compound makes it a valuable intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives. For instance, the introduction of the iodo group can be achieved through iodination reactions using iodine or iodinating agents. The chloro group can be introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride. The trifluoromethoxy group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline has several scientific research applications, including:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-microbial, and anti-inflammatory properties.

    Chemical Biology: Employed in the development of chemical probes to study biological pathways and molecular interactions.

    Material Science: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Agricultural Chemistry: Investigated for its potential use in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chloro, iodo, and trifluoromethoxy groups can enhance its binding affinity and selectivity for these targets. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-iodoquinoline: Lacks the trifluoromethoxy group, which may affect its chemical reactivity and biological activity.

    4-Chloro-8-(trifluoromethoxy)quinoline: Lacks the iodo group, which may influence its ability to participate in coupling reactions.

    3-Iodo-8-(trifluoromethoxy)quinoline: Lacks the chloro group, which may alter its substitution reaction profile.

Uniqueness

4-Chloro-3-iodo-8-(trifluoromethoxy)quinoline is unique due to the presence of all three functional groups (chloro, iodo, and trifluoromethoxy), which provide a versatile platform for various chemical transformations and applications. The combination of these groups can enhance its reactivity and selectivity in different chemical and biological contexts.

Properties

IUPAC Name

4-chloro-3-iodo-8-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF3INO/c11-8-5-2-1-3-7(17-10(12,13)14)9(5)16-4-6(8)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSJADKDISAJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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